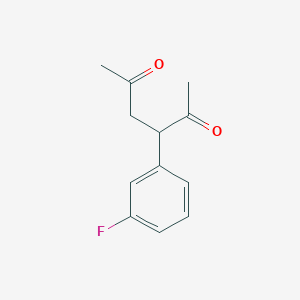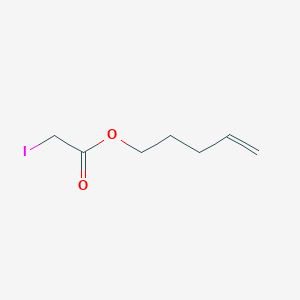![molecular formula C19H15F2NOS B14237799 5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene CAS No. 356798-24-8](/img/structure/B14237799.png)
5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of butoxyphenyl, ethynyl, difluoro, and isothiocyanato groups, making it a subject of interest for researchers in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. Techniques like continuous flow synthesis and automated synthesis platforms could be employed to scale up the production.
化学反应分析
Types of Reactions
5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene can undergo various chemical reactions, including:
Substitution Reactions: The presence of difluoro and isothiocyanato groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction in its synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation or reduction may result in changes to the functional groups present in the compound.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug development and biochemical research.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as targeting specific molecular pathways in diseases.
Industry: The compound may find use in the development of advanced materials, such as polymers and liquid crystals, due to its structural properties.
作用机制
The mechanism by which 5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene exerts its effects is not well-documented. its molecular structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved would depend on the specific application and the biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers and has similar structural features.
5-Ethynyl-2’-deoxyuridine: A thymidine analogue used in DNA synthesis assays.
Uniqueness
5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene stands out due to its combination of butoxyphenyl, ethynyl, difluoro, and isothiocyanato groups
属性
CAS 编号 |
356798-24-8 |
|---|---|
分子式 |
C19H15F2NOS |
分子量 |
343.4 g/mol |
IUPAC 名称 |
5-[2-(4-butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C19H15F2NOS/c1-2-3-10-23-16-8-6-14(7-9-16)4-5-15-11-17(20)19(22-13-24)18(21)12-15/h6-9,11-12H,2-3,10H2,1H3 |
InChI 键 |
HHGDJIAUWCCEGD-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C#CC2=CC(=C(C(=C2)F)N=C=S)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


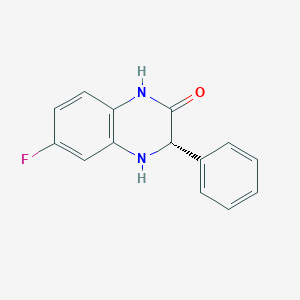
ethanenitrile](/img/structure/B14237737.png)


![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)
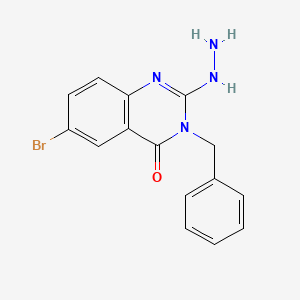

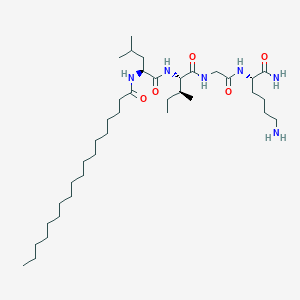
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
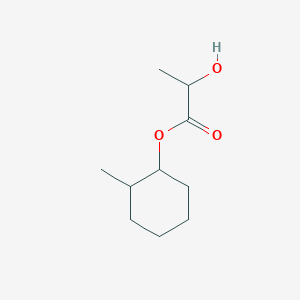
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
